![molecular formula C19H30O2 B191177 Epiandrosterone CAS No. 481-29-8](/img/structure/B191177.png)
Epiandrosterone
Overview
Description
Molecular Structure Analysis
Epiandrosterone has a molecular formula of C19H30O2 . Its IUPAC name is (3S,5S,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one . The molecular weight of Epiandrosterone is 290.44 .Physical And Chemical Properties Analysis
Epiandrosterone has a density of 1.1±0.1 g/cm3 . Its boiling point is 413.1±45.0 °C at 760 mmHg . The vapour pressure of Epiandrosterone is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±6.0 kJ/mol . The flash point of Epiandrosterone is 176.4±21.3 °C .Scientific Research Applications
Anticancer Activities
Epiandrosterone has been used in the synthesis of novel steroidal [17,16-d]pyrimidines . These compounds have shown potential anticancer activities. Preliminary bioassays indicated that some of these compounds exhibited significantly good cytotoxic activities against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines .
Steroid Biotransformation
Epiandrosterone has been used in the biotransformation of androstane steroids . The cultures of filamentous fungus Penicillium vinaceum AM110 have been used to carry out effective Baeyer-Villiger oxidation of the substrates .
Drug Detection
Epiandrosterone sulfate can prolong the detectability of testosterone, 4-androstenedione, and dihydrotestosterone misuse . This could be important in developing oral testosterone therapy and may have implications in testosterone doping research .
Synthesis of Heterocyclic Compounds
Epiandrosterone has been used in the synthesis of steroidal [17,16-d]pyrimidines . These compounds have been designed and synthesized for potential anticancer activities .
Configuration-Activity Relationships
The configuration of the hydroxyl group in the part of the steroidal scaffold of epiandrosterone might obviously affect the inhibition activities of steroidal [17,16-d]pyrimidines .
Microbial Modifications
Epiandrosterone has been used in microbial modifications of androstane and androstene steroids by Penicillium vinaceum . This biotransformation is a promising, environmentally friendly route to new pharmaceuticals and hormones .
Mechanism of Action
- Epiandrosterone is a steroid hormone with weak androgenic activity. It acts as a metabolite of testosterone and dihydrotestosterone (DHT) .
- Epiandrosterone interacts with certain enzymes, including glucose-6-phosphate dehydrogenase (G6PDH). These enzymes may be involved in its mechanism .
- One notable effect is the dilation of blood vessels, leading to increased blood flow. This can result in harder erections and enhanced muscle pump during exercise .
- Epiandrosterone’s impact on pathways is multifaceted. It may influence the pentose phosphate pathway (PPP) by inhibiting G6PDH .
- Absorption : Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA .
- Metabolism : It can also be produced from natural steroids like androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .
- Route of Elimination : Ultimately, it is released into the bloodstream and excreted in urine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-LUJOEAJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289698 | |
Record name | Epiandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epiandrosterone | |
CAS RN |
481-29-8 | |
Record name | Epiandrosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epiandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β-hydroxy-5-α-androstan-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TR252Z538 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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